molecular formula C10H11ClO2 B2546286 2-Chloro-4-isopropoxybenzaldehyde CAS No. 1289064-60-3

2-Chloro-4-isopropoxybenzaldehyde

Cat. No.: B2546286
CAS No.: 1289064-60-3
M. Wt: 198.65
InChI Key: VWYLGMZJXPCPRV-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a chlorinated benzaldehyde derivative, characterized by the presence of a chloro group at the second position and an isopropoxy group at the fourth position on the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropoxybenzaldehyde typically involves the chlorination of 4-isopropoxybenzaldehyde. One common method is the reaction of 4-isopropoxybenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-isopropoxybenzaldehyde is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and function. The molecular targets and pathways involved can vary widely, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can affect its solubility, boiling point, and overall chemical behavior, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYLGMZJXPCPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289064-60-3
Record name 2-chloro-4-(propan-2-yloxy)benzaldehyde
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